molecular formula C22H23N5O3S B2435314 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide CAS No. 1105230-20-3

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Cat. No. B2435314
CAS RN: 1105230-20-3
M. Wt: 437.52
InChI Key: KNMHKORTPNMNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SPP86 and is a member of the piperidine class of compounds. It has been studied for its ability to modulate certain biological pathways and has shown promise as a potential treatment for various diseases.

Scientific Research Applications

1. Inhibitors of Soluble Epoxide Hydrolase

The compound 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, has been identified as an inhibitor of soluble epoxide hydrolase. This discovery was made using high-throughput screening and encoded library technology. The triazine heterocycle, a key functional group in this compound, is essential for high potency and P450 selectivity. This compound shows potential for investigation in various disease models (Thalji et al., 2013).

2. HIV-1 Reverse Transcriptase Inhibitors

Further investigation into piperidine-4-yl-aminopyrimidines, which includes compounds structurally similar to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, led to the development of potent inhibitors against wild-type HIV-1 and NNRTI-resistant mutant viruses. N-Phenyl piperidine analogs, such as 28 and 40, were found to be particularly effective in this regard (Tang et al., 2010).

3. Rho Kinase Inhibitor for CNS Disorders

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a variant of the compound , has been synthesized as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. Its synthesis involved acylation, deprotection, and salt formation, and it demonstrates potential for large-scale production (Wei et al., 2016).

4. CGRP Receptor Antagonist

A compound closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been developed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has undergone a convergent, stereoselective synthesis and shows promise for treatment in related disorders (Cann et al., 2012).

5. Potential Antipsychotic Agents

Heterocyclic carboxamides, similar to the compound , were evaluated as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Certain derivatives exhibited potent in vivo activities (Norman et al., 1996).

properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHKORTPNMNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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